4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
Description
Properties
IUPAC Name |
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H,31-34H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKGCNONJIFUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
A widely employed route involves the reduction of nitro-substituted intermediates. For example, 2,4,5-tris(4-nitrophenyl)phenyl derivatives can be reduced using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel. Key parameters include:
Chemical Reduction with Hydrazine
Alternative reducing agents like hydrazine hydrate (N₂H₄·H₂O) in ethanol enable nitro-to-amine conversion at ambient conditions. This method avoids high-pressure equipment but requires stoichiometric excess of hydrazine (3–5 equivalents). Post-reduction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to remove byproducts.
Condensation Reactions for Core Structure Assembly
Schiff Base Formation with Aldehyde Intermediates
The compound’s central benzene ring can be constructed via condensation between 4-aminophenyl moieties and aldehyde-functionalized precursors. For instance:
One-Pot Synthesis Using DBOP Condensing Agent
Diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) facilitates rapid amide bond formation without racemization. A representative protocol includes:
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Reactants : Tris(4-carboxyphenyl)benzene and 4-aminophenylamine.
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Solvent : N-methyl-2-pyrrolidinone (NMP) with triethylamine (TEA).
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Conditions : 30°C for 30 minutes, followed by 12-hour reflux.
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Yield : 90–95%, with molecular weight distribution (Đ) of 1.07–1.09.
Substitution Reactions with Halogenated Intermediates
Ullmann Coupling for Aryl-Amine Bond Formation
Halogenated precursors (e.g., 2,4,5-tris(4-bromophenyl)phenyl ) undergo Ullmann coupling with ammonia or benzylamine derivatives:
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient aryl halides react with ammonia under high-pressure conditions:
Trimerization of Aminobenzonitrile Derivatives
Acid-Catalyzed Cyclotrimerization
4-Aminobenzonitrile undergoes trimerization in the presence of triflic acid (CF₃SO₃H) to form a triazine core, which is subsequently functionalized:
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Conditions : Chloroform solvent, 0°C to room temperature, 72 hours.
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Intermediate : 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine, isolated in 70% yield.
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Functionalization : Suzuki-Miyaura coupling with brominated benzene derivatives.
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Nitro Reduction | 70–85% | >95% | High | High-pressure equipment required |
| Schiff Base Condensation | 60–75% | >90% | Moderate | Moisture-sensitive intermediates |
| DBOP-Mediated Synthesis | 90–95% | >98% | High | Cost of DBOP reagent |
| Ullmann Coupling | 50–65% | 85–90% | Low | Copper residue removal |
| Trimerization | 60–70% | >90% | Moderate | Acid handling and waste management |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 442.6 g/mol. Its structure features multiple amino groups attached to phenyl rings, allowing for extensive hydrogen bonding capabilities. This structural configuration is crucial for its biological interactions and reactivity.
Chemistry
In synthetic organic chemistry, 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline serves as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates the development of new materials and compounds through various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of nitro derivatives | Potassium permanganate (KMnO₄) |
| Reduction | Regeneration of amino groups | Hydrogen gas (H₂) with Pd/C |
| Substitution | Formation of halogenated aromatic compounds | Bromine (Br₂), Thionyl chloride |
Medicine
The compound has been investigated for its potential in drug development. Preliminary studies suggest its ability to inhibit cancer cell growth by targeting specific kinases involved in cell proliferation. Additionally, its antimicrobial properties indicate potential applications in developing new antibiotics.
Case Study: Anticancer Potential
- Objective : Evaluate the anticancer activity of related compounds.
- Method : In vitro assays measuring cell viability.
- Results : Compounds demonstrated significant inhibition of cancer cell lines at micromolar concentrations.
Table 2: Biological Activities Associated with this compound
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Anticancer | Inhibits cancer cell growth | |
| Enzyme Inhibition | Potential to inhibit lactate dehydrogenase (LDH) |
Industry
In industrial applications, this compound is utilized in producing advanced materials such as polymers and resins. Its unique properties enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in electron transfer reactions, affecting redox processes in cells .
Comparison with Similar Compounds
Tris(4-aminophenyl)amine (TAPA)
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
- Structure: A central benzene ring with three 4-aminophenyl groups at positions 1, 3, and 4.
- Key Differences : Symmetrical substitution pattern differs from the 2,4,5-trisubstituted target compound.
- Applications : Larger COF building block (9 Å edge length) with high thermal stability .
- Electronic Properties : Reduced steric hindrance compared to the target compound, favoring interlayer π-π stacking.
Tetrakis(4-aminophenyl)methane (CAS 60532-63-0)
4,4′-Diamino-p-terphenyl (CAS 3365-85-3)
Tris(4-nitrophenyl)amine
- Structure: Similar topology but with nitro groups replacing amino groups.
- Key Differences : Electron-withdrawing nitro groups decrease basicity and reactivity, making it unsuitable for COFs but relevant in explosives and dyes .
- Electronic Properties: Reduced electron density compared to the target compound’s electron-rich amino substituents.
4-Tritylaniline (p-Tritylaniline)
- Structure : A single aniline group attached to a triphenylmethyl (trityl) group.
- Key Differences : Bulky trityl group introduces steric hindrance, limiting applications in polymerization .
- Solubility : Enhanced organic solubility due to the hydrophobic trityl moiety.
Comparative Data Table
Research Findings and Implications
- Electronic Properties: The electron-donating amino groups facilitate charge transfer in optoelectronic applications, contrasting with nitro-substituted analogs .
Biological Activity
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline is a complex organic compound notable for its multiple amino groups and phenyl rings. This structural configuration enhances its potential interactions with biological molecules, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula consists of 30 carbon atoms, 28 hydrogen atoms, and 6 nitrogen atoms. Its structure allows for significant hydrogen bonding capabilities due to the presence of multiple amino groups. This characteristic is crucial for its biological interactions, influencing enzyme activity and receptor binding.
The biological activity of this compound primarily arises from its ability to form hydrogen bonds with various biological targets. The amino groups can interact with proteins and nucleic acids, potentially altering their function. Additionally, the compound may participate in redox reactions, affecting cellular processes through electron transfer mechanisms.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties. The ability to form stable interactions with microbial proteins suggests potential applications in developing new antibiotics .
- Anticancer Potential : Preliminary investigations into related compounds indicate that they may inhibit cancer cell growth by targeting specific kinases involved in cell proliferation. This suggests that this compound could be explored for similar applications .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, certain derivatives have shown inhibitory effects on lactate dehydrogenase (LDH), which is crucial for cancer metabolism .
Research Findings and Case Studies
Several studies have highlighted the biological implications of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit enzyme activity at micromolar concentrations. For example, a study measuring the IC50 values of related compounds against plasmodial kinases showed promising results for potential antimalarial therapies .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications to the amino groups can significantly alter biological activity. This highlights the importance of structural design in developing effective therapeutic agents .
- Toxicity Assessments : Toxicological studies are critical for evaluating the safety profile of this compound. Initial assessments indicate that while some derivatives exhibit low toxicity in cell lines, further studies are necessary to fully understand their pharmacokinetics and safety in vivo .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,5-Tris(4-aminophenyl)benzene | Similar amino group arrangement | Anticancer properties |
| 2,4-Diaminotoluene | Fewer amino groups | Moderate antibacterial activity |
| 4-Aminobenzenesulfonamide | Sulfonamide group addition | Antimicrobial effects |
Q & A
Q. Q1.1: What laboratory precautions are critical when handling 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline?
Methodological Answer:
- Hazard Mitigation : Although no specific hazards beyond standard aromatic amine handling are reported (e.g., skin/eye irritation), use PPE (gloves, goggles) and work in a fume hood due to potential dust inhalation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of amine groups. Monitor for discoloration, which may indicate degradation .
Q. Q1.2: What are the preliminary steps to confirm the identity of this compound post-synthesis?
Methodological Answer:
- Basic Characterization :
- Elemental Analysis (EA) : Verify %C, %H, %N against theoretical values (e.g., C~85%, H~5.5%, N~9.5% for C₃₀H₂₅N₃).
- FT-IR : Confirm N-H stretches (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm, broad) in deuterated DMSO .
Advanced Structural Characterization
Q. Q2.1: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry?
Methodological Answer:
- Experimental Design :
- Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to obtain high-quality crystals.
- Data Collection : At low temperature (e.g., 200 K) to minimize thermal motion .
- Analysis : Compare bond lengths (e.g., C-N ~1.40 Å) and dihedral angles between phenyl rings to assess planarity/distortion. Discrepancies >0.05 Å may suggest synthetic impurities or isomerism .
Q. Q2.2: How does steric hindrance from tris(4-aminophenyl) groups affect spectroscopic data?
Methodological Answer:
- Advanced NMR Techniques :
Reactivity and Functionalization
Q. Q3.1: What strategies optimize selective functionalization of the amine groups?
Methodological Answer:
Q. Q3.2: How can researchers address low solubility in polar solvents during reactions?
Methodological Answer:
- Co-Solvent Systems : Employ DMF/THF (3:1) with sonication. For Suzuki couplings, use Pd(PPh₃)₄ and microwave-assisted heating (120°C, 30 min) to enhance reactivity .
Applications in Materials Science
Q. Q4.1: What role does this compound play in conductive polymer synthesis?
Methodological Answer:
Q. Q4.2: How can its thermal stability be evaluated for high-temperature applications?
Methodological Answer:
- TGA/DSC : Heat at 10°C/min under N₂. Decomposition onset >300°C indicates suitability for optoelectronic devices. Compare with differential scanning calorimetry (DSC) to detect glass transitions or crystallinity .
Data Contradiction and Reproducibility
Q. Q5.1: How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Troubleshooting Table :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield (<40%) | Incomplete deprotection | Extend reaction time with TFA/CH₂Cl₂ |
| Colored impurities | Oxidative dimerization | Add BHT (0.1 wt%) as radical inhibitor |
| Unreacted starting material | Poor solubility | Pre-dissolve amine in warm DMF |
Q. Q5.2: Why might crystallography data conflict with computational modeling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
